![molecular formula C13H17N5O6 B1675258 Loxoribine CAS No. 121288-39-9](/img/structure/B1675258.png)
Loxoribine
Vue d'ensemble
Description
Loxoribine is a guanosine analog derivatized at positions N7 and C8 . It is a strong Toll-like receptor 7 (TLR7) agonist . TLR7 and TLR8 are endosomal pattern recognition receptors that play an important role in the antiviral immune response .
Synthesis Analysis
Several synthetic heterocyclic small molecules like loxoribine demonstrated TLR7/8 agonistic activity . Relatively modest structural changes in such molecules result in major variation in the TLR7 and/or TLR8 activity . A strict dependency of the electronic configuration of the heterocyclic system was also observed to influence the agonistic activity .
Molecular Structure Analysis
Loxoribine is a guanosine analog derivatized at positions N7 and C8 . Several synthetic heterocyclic small molecules like loxoribine demonstrated TLR7/8 agonistic activity . Relatively modest structural changes in such molecules result in major variation in the TLR7 and/or TLR8 activity .
Chemical Reactions Analysis
Loxoribine is a guanosine analog derivatized at positions N7 and C8 . Several synthetic heterocyclic small molecules like loxoribine demonstrated TLR7/8 agonistic activity . Relatively modest structural changes in such molecules result in major variation in the TLR7 and/or TLR8 activity .
Physical And Chemical Properties Analysis
Loxoribine is provided as a white to off-white solid . It is soluble in DMSO up to 100 mM . The CAS number for Loxoribine is 121288-39-9 .
Applications De Recherche Scientifique
Toll-Like Receptor Agonist
Loxoribine is a strong Toll-like receptor 7 (TLR7) agonist . It does not stimulate TLR8 . TLR7 and TLR8 are endosomal pattern recognition receptors that play an important role in the antiviral immune response .
Vaccine Adjuvant
Loxoribine has been used as an adjuvant in vaccine development . For example, in a SARS-CoV-2 nanoparticle vaccine, Loxoribine acted as an adjuvant, and nanoparticles functioned as a delivery system for the antigen and the adjuvant .
Antibody Production
The nanoparticle vaccine with Loxoribine elicited high RBD-specific antibody titers , high neutralizing antibody titer, and strong ACE2-blocking activity .
Cytokine Stimulation
The nanoparticle vaccine stimulated high splenic levels of Th1-type cytokines (IFN-γ and IL-2) and Th2-type cytokines (IL-4 and IL-5) in BALB/c mice .
T Cell Activation
The nanoparticle vaccine promoted the splenocyte proliferation , enhanced the CD4 + and CD8 + T cell percentage and stimulated the maturation of dendritic cells .
Structural Evolution of TLR7/8 Agonists
Loxoribine is part of the structural evolution of TLR7/8 agonists from imidazoquinolines to imidazoles . Several synthetic heterocyclic small molecules like Loxoribine demonstrated TLR7/8 agonistic activity and relatively modest structural changes in such molecules result in major variation in the TLR7 and/or TLR8 activity .
Mécanisme D'action
Target of Action
Loxoribine primarily targets Toll-like receptor 7 (TLR7) . TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the antiviral immune response .
Mode of Action
Loxoribine, a guanosine analog, is a strong agonist of TLR7 . It activates the innate immune system through TLR7, and this activation requires endosomal maturation . , making it a specific agonist of TLR7.
Biochemical Pathways
The activation of TLR7 by loxoribine leads to a cascade of events in the immune response. TLR7, along with TLR8 and TLR9, forms a functional subgroup within the TLR family that recognizes pathogen-associated molecular patterns in endosomal/lysosomal compartments .
Pharmacokinetics
A study suggested that conjugation with other compounds could prolong the in vivo serum duration of a protein-based vaccine, indicating that similar strategies might affect the bioavailability of loxoribine .
Result of Action
Loxoribine’s activation of TLR7 leads to an increase in the expression of costimulatory molecules, production of inflammatory cytokines, and increased sensitivity to killing by cytotoxic effectors . This results in a potent antitumor T-cell response .
Action Environment
The action of loxoribine can be influenced by environmental factors. For instance, the electronic configuration of the heterocyclic system in loxoribine can influence its agonistic activity . Additionally, the activation of TLR7 by loxoribine depends on the acidification and maturation of endosomes .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,15,16,22)/t5-,7-,8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCRFBBZFHHYGT-IOSLPCCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046748 | |
Record name | Loxoribine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
121288-39-9 | |
Record name | Loxoribine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121288-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loxoribine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121288399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loxoribine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOXORIBINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CAS0V66OI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.